molecular formula C13H9N3 B1206312 2-Azidofluorene CAS No. 67823-52-3

2-Azidofluorene

Cat. No.: B1206312
CAS No.: 67823-52-3
M. Wt: 207.23 g/mol
InChI Key: NHXWOZNNPSXUKN-UHFFFAOYSA-N
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Description

2-Azidofluorene is an aromatic azide derivative characterized by a fluorene backbone (a bicyclic structure of two fused benzene rings) substituted with an azide (-N₃) group at the 2-position. This compound is notable for its mutagenic properties and reactivity in organic synthesis. Azides like this compound are often used in cycloaddition reactions (e.g., Huisgen click chemistry) and as precursors to heterocyclic compounds . Its mutagenicity, observed in Salmonella typhimurium TA98 assays, is attributed to the generation of reactive intermediates upon photolysis or metabolic activation .

Properties

CAS No.

67823-52-3

Molecular Formula

C13H9N3

Molecular Weight

207.23 g/mol

IUPAC Name

2-azido-9H-fluorene

InChI

InChI=1S/C13H9N3/c14-16-15-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2

InChI Key

NHXWOZNNPSXUKN-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)N=[N+]=[N-]

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)N=[N+]=[N-]

Other CAS No.

67823-52-3

Synonyms

2-azidofluorene

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

2-Azidofluorene vs. 2-Acetamidofluorene
  • This compound : Contains an azide group (-N₃) at the 2-position of fluorene. The azide group is highly reactive, enabling participation in click chemistry and photolytic decomposition to nitrenes.
  • 2-Acetamidofluorene: Substituted with an acetamido group (-NHCOCH₃) at the 2-position. This derivative is less reactive than its azido counterpart but is a known carcinogen and mutagen, often used in cancer research .
Property This compound 2-Acetamidofluorene
CAS No. Not explicitly provided 53-96-3
Molecular Formula C₁₃H₉N₃ C₁₅H₁₃NO
Functional Group Azide (-N₃) Acetamido (-NHCOCH₃)
Key Reactivity Cycloaddition, nitrene formation Metabolic activation to DNA adducts
Other Aromatic Azides
  • 1-Azidonaphthalene and 2-Azidonaphthalene: Monocyclic naphthalene derivatives with lower mutagenic activity compared to this compound due to fewer conjugated aromatic rings .
  • 4,4'-Diazidodiphenyl : Contains two azide groups on biphenyl, showing intermediate mutagenicity between phenylazides and this compound .

Mutagenic Activity

Evidence from Salmonella typhimurium TA98 assays ranks mutagenic activity as follows (ascending order):

Phenylazides (weak/non-mutagenic)

1-Azidonaphthalene < 2-Azidonaphthalene < 4-Azidodiphenyl

4,4'-Diazidodiphenyl < This compound < 6-Azidochrysene < 1-Azidopyrene

Heterocyclic azides (e.g., azido-IQ, azido-methyl-IQ; highest activity) .

Key Findings :

  • Mutagenicity increases with the number of aromatic rings and conjugation.
  • Heterocyclic azides exhibit the highest activity due to structural resemblance to DNA intercalators .

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